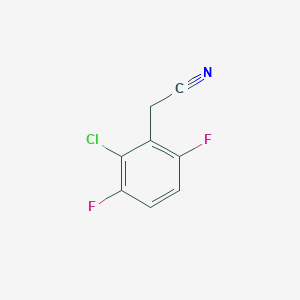

2-Chloro-3,6-difluorophenylacetonitrile

Description

Overview of Halogenated Phenylacetonitriles in Academic Chemistry

Phenylacetonitrile (B145931), a compound consisting of a phenyl group attached to an acetonitrile (B52724) moiety, serves as a fundamental building block in organic synthesis. The strategic placement of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the aromatic ring creates a diverse family of halogenated phenylacetonitriles. These compounds are pivotal precursors for the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and materials. numberanalytics.com The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and ketones, making these molecules highly valuable in synthetic chemistry. numberanalytics.com

Research in this area often focuses on developing novel synthetic methodologies for the preparation of halogenated phenylacetonitriles and exploring their subsequent chemical transformations. For instance, the reaction of a benzyl (B1604629) halide with an alkali metal cyanide is a common method for preparing phenylacetonitriles. google.com The presence of halogens on the aromatic ring can influence the reaction conditions and outcomes of such synthetic routes.

Significance of Fluorine and Chlorine Substituents in Aromatic Nitriles

The incorporation of fluorine and chlorine atoms into aromatic nitriles imparts specific properties that are of great interest to chemists. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. stackexchange.com This can significantly impact the reactivity of the aromatic ring and the adjacent nitrile group. In the context of nucleophilic aromatic substitution, a fluorine substituent can enhance the reaction rate by stabilizing the intermediate Meisenheimer complex. stackexchange.com

Chlorine, while also electronegative, has a different electronic and steric profile compared to fluorine. Its presence can influence the regioselectivity of further reactions on the aromatic ring. The combined presence of both fluorine and chlorine atoms, as in 2-Chloro-3,6-difluorophenylacetonitrile, creates a unique electronic environment on the aromatic ring, which can lead to novel reactivity and provide access to complex molecular architectures.

Research Landscape of 2-Chloro-3,6-difluorophenylacetonitrile

Specific research focused solely on 2-Chloro-3,6-difluorophenylacetonitrile is not extensively documented in publicly available literature. However, the study of closely related compounds provides valuable insights into its potential properties and reactivity. For instance, data is available for isomers such as 2-Chloro-6-fluorophenylacetonitrile and 6-Chloro-2,3-difluorophenylacetonitrile. nih.govsigmaaldrich.com Research on related benzonitriles, like 2-Chloro-3,6-difluorobenzonitrile, also offers a basis for understanding the chemical behavior of the target compound. scbt.com The synthesis and reactions of such molecules are of interest for creating novel compounds with potential applications in various fields of chemistry.

The table below presents data for a structurally related compound, 2-Chloro-6-fluorophenylacetonitrile, which can serve as a reference point for estimating the properties of 2-Chloro-3,6-difluorophenylacetonitrile.

| Property | Value for 2-Chloro-6-fluorophenylacetonitrile |

| Molecular Formula | C8H5ClFN |

| Molecular Weight | 169.58 g/mol |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)acetonitrile |

| InChI Key | ZGSAFMIRVLOISC-UHFFFAOYSA-N |

Scope and Objectives of Comprehensive Research on 2-Chloro-3,6-difluorophenylacetonitrile

Comprehensive research on 2-Chloro-3,6-difluorophenylacetonitrile would aim to fill the existing knowledge gap regarding this specific molecule. The primary objectives of such research would include:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods for the synthesis of 2-Chloro-3,6-difluorophenylacetonitrile. This would likely involve the exploration of various starting materials and reaction conditions.

Thorough Physicochemical Characterization: Detailed analysis of its structural, spectroscopic, and thermal properties. This would involve techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Investigation of Chemical Reactivity: Exploring the reactivity of the nitrile group and the aromatic ring to understand its potential as a synthetic intermediate. This could involve reactions such as hydrolysis, reduction, and nucleophilic substitution.

Exploration of Potential Applications: Investigating the utility of 2-Chloro-3,6-difluorophenylacetonitrile as a building block in the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, or agrochemistry.

A systematic investigation of these aspects would provide a comprehensive understanding of 2-Chloro-3,6-difluorophenylacetonitrile and establish its place within the broader family of halogenated phenylacetonitriles.

Properties

IUPAC Name |

2-(2-chloro-3,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2N/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDOFQJKWADWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378564 | |

| Record name | 2-Chloro-3,6-difluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-54-3, 886501-33-3 | |

| Record name | 2-Chloro-3,6-difluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,6-difluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 3,6 Difluorophenylacetonitrile

Retrosynthetic Analysis of 2-Chloro-3,6-difluorophenylacetonitrile

Retrosynthetic analysis is the process of conceptually deconstructing a target molecule into simpler, readily available starting materials. chemicalbook.com This approach allows for the logical design of a synthetic route by identifying key bond disconnections that correspond to reliable chemical reactions.

The cyanomethyl group (-CH₂CN) offers several points for retrosynthetic disconnection. The most common and direct approach involves disconnecting the bond between the aromatic ring and the benzylic carbon. This leads to a benzyl (B1604629) halide synthon and a cyanide anion synthon.

A second strategy involves functional group interconversion (FGI), where the nitrile is envisioned as arising from a different functional group, such as a primary amide, an aldehyde, or even an amino group via the Sandmeyer reaction. wikipedia.orgbyjus.com The Sandmeyer reaction, in particular, is a powerful method for introducing a nitrile group onto an aromatic ring by converting a primary aryl amine into a diazonium salt, which is then displaced by a cyanide nucleophile, often with copper(I) cyanide as a catalyst. organic-chemistry.orgmasterorganicchemistry.com

| Disconnection Type | Bond Cleaved | Synthons | Possible Reagents | Reaction Type |

|---|---|---|---|---|

| C-C Bond Cleavage | Ar-CH₂CN | Ar-CH₂⁺ (Benzyl Cation) + ⁻CN (Cyanide Anion) | 2-Chloro-3,6-difluorobenzyl chloride + NaCN/KCN | Nucleophilic Substitution (SN2) |

| Functional Group Interconversion (FGI) | C≡N (from Amine) | Ar-NH₂ (Aniline derivative) | 1. NaNO₂/HCl 2. CuCN/KCN | Diazotization followed by Sandmeyer Reaction |

| Functional Group Interconversion (FGI) | C≡N (from Aldehyde) | Ar-CHO (Benzaldehyde derivative) | 1. Tosylhydrazine 2. KCN/AcOH | Carbonyl to Nitrile Conversion |

Selective Halogenation : Introduction of a chlorine atom onto the 1,4-difluorobenzene (B165170) ring. The directing effects of the two fluorine atoms must be considered to predict the regiochemical outcome.

Introduction of the Acetonitrile (B52724) Precursor : Subsequent introduction of a one-carbon unit (e.g., a chloromethyl or acyl group) at the correct position, guided by the directing effects of the three existing halogen atoms.

Conversion to Nitrile : Final conversion of the introduced one-carbon unit into the nitrile functionality.

An alternative would be to start with a precursor that already contains the chloro and cyanomethyl groups and then introduce the fluorine atoms, but electrophilic fluorination can be challenging and less regioselective than chlorination. Therefore, building upon a fluorinated scaffold is generally the preferred strategy.

Synthesis via Electrophilic Aromatic Substitution (EAS) Routes

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. uomustansiriyah.edu.iqmasterorganicchemistry.com The synthesis of 2-Chloro-3,6-difluorophenylacetonitrile can be efficiently achieved through a sequence of EAS reactions.

Based on the retrosynthetic analysis, the most practical precursor for an EAS-based synthesis is 1,4-difluorobenzene . This symmetric, commercially available starting material provides a clean entry point for the synthetic sequence. The first transformation would be an electrophilic chlorination reaction.

An alternative precursor could be 1-chloro-2,5-difluorobenzene (B1360255) . If this intermediate is readily available, it would shorten the synthetic route. Subsequent steps would then focus on introducing the cyanomethyl group at the C3 position.

Regiochemical control is paramount in any multi-step aromatic synthesis. The directing effects of the substituents govern the position of subsequent electrophilic attacks.

Chlorination of 1,4-Difluorobenzene : Fluorine is a deactivating but ortho, para-directing substituent. libretexts.org In 1,4-difluorobenzene, all available positions (2, 3, 5, and 6) are ortho to a fluorine atom. Therefore, electrophilic chlorination will yield a single monosubstituted product: 1-chloro-2,5-difluorobenzene .

Introduction of the Side Chain on 1-chloro-2,5-difluorobenzene : The next step involves introducing a precursor to the cyanomethyl group, typically via a Friedel-Crafts type reaction. The directing influences of the three halogen substituents must be analyzed.

Chlorine (at C1) : Ortho, para-directing.

Fluorine (at C2) : Ortho, para-directing.

Fluorine (at C5) : Ortho, para-directing.

The potential sites for electrophilic attack are C3, C4, and C6. The activating influence of halogens for EAS follows the order F > Cl > Br > I due to the resonance donation from their lone pairs. Therefore, the positions activated by the fluorine atoms are favored. Position C3 is ortho to the C2-fluorine and meta to the C5-fluorine and C1-chlorine. Position C4 is para to the C1-chlorine and meta to both fluorine atoms. Position C6 is ortho to the C5-fluorine and meta to the C2-fluorine and C1-chlorine. The positions ortho to the fluorine atoms (C3 and C6) are the most activated. Due to symmetry, these positions are electronically equivalent, leading to the desired substitution pattern. A reaction such as chloromethylation would yield 2-chloro-3,6-difluorobenzyl chloride .

| Position | Directing Effects | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C3 | Ortho to F (activating), Meta to Cl, Meta to F | Moderate | Favored Product |

| C4 | Para to Cl (activating), Meta to F, Meta to F | Low | Minor Product |

| C6 | Ortho to F (activating), Meta to Cl, Meta to F | Moderate | Favored Product |

The mechanisms for these transformations follow the general pattern of electrophilic aromatic substitution, which involves the generation of a strong electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

Mechanism of Chlorination : In the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃), molecular chlorine is polarized to generate a highly electrophilic "Cl⁺" species. masterorganicchemistry.com The π-system of 1,4-difluorobenzene attacks the electrophile, breaking the ring's aromaticity and forming a sigma complex. The positive charge in this intermediate is delocalized across the ring and stabilized by the fluorine atoms. Finally, a weak base (like FeCl₄⁻) removes a proton from the site of substitution, collapsing the intermediate and restoring aromaticity to yield 1-chloro-2,5-difluorobenzene.

Mechanism of Nitrile Introduction : Direct introduction of a nitrile group via EAS is generally not feasible. A two-step sequence is employed:

Friedel-Crafts Reaction : A common method is chloromethylation, which uses formaldehyde, hydrogen chloride, and a Lewis acid like zinc chloride (ZnCl₂). This generates a chloromethylium ion precursor (⁺CH₂Cl) that acts as the electrophile. The 1-chloro-2,5-difluorobenzene ring attacks this electrophile, forming a new sigma complex. Deprotonation yields 2-chloro-3,6-difluorobenzyl chloride.

Nucleophilic Substitution : The resulting benzyl chloride is then treated with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent. The cyanide ion acts as a nucleophile, displacing the chloride ion via a standard Sₙ2 mechanism to form the final product, 2-Chloro-3,6-difluorophenylacetonitrile.

Synthesis via Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is particularly effective for aromatic systems that are rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.com

Role of Activating Groups in SNAr for 2-Chloro-3,6-difluorophenylacetonitrile Formation

The efficiency of SNAr reactions is significantly influenced by the presence of activating groups on the aromatic ring. quora.com These groups, typically electron-withdrawing in nature, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and accelerating the substitution process. masterorganicchemistry.comlibretexts.org In the context of synthesizing 2-Chloro-3,6-difluorophenylacetonitrile, the fluorine and chlorine atoms themselves act as activating groups due to their high electronegativity, withdrawing electron density from the benzene (B151609) ring through the inductive effect. quora.comlibretexts.org

The presence of multiple electron-withdrawing groups generally increases the rate of SNAr reactions. libretexts.org For instance, the fluorine atoms in a polyfluoroarene make the aromatic core electron-deficient and thus more susceptible to nucleophilic attack. nih.gov The nitrile group (CN), if introduced early in the synthetic sequence, would also serve as a powerful activating group, further facilitating subsequent SNAr reactions. wikipedia.org

| Activating Group | Effect on Aromatic Ring | Influence on SNAr Rate |

| Nitro (NO₂) | Strong electron-withdrawal (resonance and inductive) | Strong activation |

| Cyano (CN) | Strong electron-withdrawal (resonance and inductive) | Strong activation |

| Halogens (F, Cl) | Electron-withdrawal (inductive) | Moderate activation |

| Trifluoromethyl (CF₃) | Strong electron-withdrawal (inductive) | Strong activation |

Investigation of Leaving Group Effects in SNAr

In SNAr reactions, the nature of the leaving group plays a crucial role, though its effect can be counterintuitive when compared to aliphatic nucleophilic substitutions (SN2 reactions). wikipedia.org The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. libretexts.orgyoutube.com Consequently, the leaving group's ability to activate the ring towards nucleophilic attack through its inductive effect is often more important than its stability as an anion.

For halogens, the observed reactivity order in SNAr is often F > Cl > Br > I. wikipedia.orglibretexts.org This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com This effect outweighs the fact that fluoride (B91410) is a poorer leaving group than chloride, bromide, or iodide in terms of bond strength. In the synthesis of 2-Chloro-3,6-difluorophenylacetonitrile from a precursor like 1,2,4-trichloro-3,6-difluorobenzene, the relative reactivity of the chloro and fluoro groups as leaving groups would be a key consideration.

| Leaving Group | Electronegativity | Carbon-Halogen Bond Strength | Typical SNAr Reactivity |

| F | 3.98 | High | Highest |

| Cl | 3.16 | Moderate | High |

| Br | 2.96 | Moderate | Moderate |

| I | 2.66 | Low | Lowest |

Regioselectivity and Chemo-selectivity in SNAr Approaches to 2-Chloro-3,6-difluorophenylacetonitrile

Regioselectivity, the control of which position on the aromatic ring is substituted, is a critical aspect of synthesizing a specific isomer like 2-Chloro-3,6-difluorophenylacetonitrile. The position of the activating groups relative to the leaving group is paramount. Electron-withdrawing groups exert their stabilizing effect most strongly when they are ortho or para to the site of nucleophilic attack, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the activating group through resonance. libretexts.org Substitution meta to an activating group is significantly slower. youtube.com

In a molecule like 1,2-dichloro-3,5-difluorobenzene, a potential precursor, the positions of the fluorine and chlorine atoms will direct an incoming cyanide nucleophile. The combined inductive effects of the halogens create a complex electronic environment, and predicting the major product can be challenging. Steric hindrance can also play a role, with bulky nucleophiles favoring attack at less sterically crowded positions. wuxiapptec.com Chemoselectivity, the preferential reaction of one functional group over another, is also important. For instance, in a molecule with both fluorine and chlorine substituents, the reaction conditions can sometimes be tuned to selectively displace one over the other. mdpi.com

Impact of Reaction Conditions on SNAr Efficiency

The efficiency of SNAr reactions is highly dependent on the reaction conditions, including the choice of solvent, base, temperature, and the nature of the nucleophile.

Solvent: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile are often preferred for SNAr reactions. walisongo.ac.id These solvents can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive.

Base: A base is often required to deprotonate a protic nucleophile or to neutralize any acidic byproducts. The strength and type of base can influence the reaction rate and selectivity. researchgate.net

Temperature: Like most chemical reactions, the rate of SNAr generally increases with temperature. However, higher temperatures can also lead to side reactions and decomposition, so a balance must be found. walisongo.ac.id

Nucleophile: The nature of the cyanide source is critical. Alkali metal cyanides like sodium cyanide or potassium cyanide are common, but their high toxicity and poor solubility in organic solvents can be problematic. acs.org The use of less toxic and more soluble alternatives like zinc cyanide or potassium hexacyanoferrate(II) is often explored in modern synthetic protocols. nih.gov

| Reaction Parameter | Effect on SNAr Efficiency | Common Choices/Conditions |

| Solvent | Influences nucleophile reactivity and solubility | DMSO, DMF, Acetonitrile |

| Base | Activates nucleophile, neutralizes byproducts | K₂CO₃, KOH |

| Temperature | Affects reaction rate and side reactions | 60-150 °C |

| Cyanide Source | Impacts reactivity, safety, and solubility | NaCN, KCN, Zn(CN)₂, K₄[Fe(CN)₆] |

Transition Metal-Catalyzed Cross-Coupling Reactions in 2-Chloro-3,6-difluorophenylacetonitrile Synthesis

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to SNAr for the formation of carbon-carbon bonds, including the introduction of a nitrile group onto an aromatic ring.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

While the direct cyanation of aryl halides is a more common palladium-catalyzed reaction for this target, the principles of other cross-coupling reactions like Suzuki-Miyaura and Sonogashira are relevant to the broader field of synthesizing functionalized aromatics.

Palladium-Catalyzed Cyanation: This is the most direct cross-coupling approach to 2-Chloro-3,6-difluorophenylacetonitrile. The reaction typically involves an aryl halide (like 1,2-dichloro-3,6-difluorobenzene), a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. organic-chemistry.orgresearchgate.net The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. nih.gov The cyanide source can be a simple salt like potassium cyanide or a less toxic alternative like potassium hexacyanoferrate(II). researchgate.net

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide. mdpi.commdpi.com While not a direct route to the nitrile, it could be used to construct the carbon skeleton of a more complex precursor which is then converted to the nitrile. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. rsc.orgwikipedia.org This could be a potential route if, for example, 2-chloro-3,6-difluorophenylacetylene were synthesized and then the alkyne was converted to a nitrile. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

| Coupling Reaction | Reactants | Key Reagents | Bond Formed | Relevance to Synthesis |

| Pd-Catalyzed Cyanation | Aryl Halide, Cyanide Source | Pd Catalyst, Ligand | Aryl-CN | Direct synthesis of the target molecule. |

| Suzuki-Miyaura | Aryl Halide, Organoboron Reagent | Pd Catalyst, Base | Aryl-Aryl or Aryl-Alkyl | Synthesis of complex precursors. |

| Sonogashira | Aryl Halide, Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl-Alkyne | Potential indirect route via an alkyne intermediate. |

Copper-Mediated Coupling Reactions

Copper-mediated reactions represent a classical and still relevant approach to aryl nitrile synthesis. The most well-known of these is the Rosenmund-von Braun reaction, which involves the displacement of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at high temperatures.

While effective, the traditional Rosenmund-von Braun reaction has limitations, including harsh reaction conditions and the generation of significant copper waste. Modern variations often employ copper as a co-catalyst in palladium-catalyzed systems. In such dual-catalyst systems, copper can facilitate the cyanide transfer to the palladium center, potentially reducing the deactivation of the palladium catalyst by free cyanide ions. For the synthesis of fluorinated compounds, copper-catalyzed cross-coupling reactions have been developed that tolerate a variety of functional groups. nih.gov

Exploration of Other Metal Catalysts for C-C and C-X Bond Formation

While palladium dominates the field of aryl cyanation, research into alternative, more earth-abundant, and cost-effective metal catalysts is ongoing. Nickel, cobalt, and rhodium have all been shown to catalyze various C-C and C-X (where X is a heteroatom) bond-forming reactions.

| Metal Catalyst | Reaction Type | Relevance to Aryl Nitrile Synthesis |

|---|---|---|

| Nickel (Ni) | Cross-coupling of aryl halides | Can be a more economical alternative to palladium for cyanation and other C-C bond formations. rsc.org |

| Cobalt (Co) | Reductive coupling, C-H activation | Shows promise in novel bond-forming strategies, including reductive alkylation of nitriles. nih.gov |

| Ruthenium (Ru) | C-H functionalization, hydroarylation | Used in advanced methods for intramolecular C-C bond formation via C-H activation. |

These alternative metals often exhibit different reactivity and selectivity profiles compared to palladium, opening new avenues for the synthesis of complex molecules like 2-Chloro-3,6-difluorophenylacetonitrile.

Direct Functionalization and Derivatization Approaches for 2-Chloro-3,6-difluorophenylacetonitrile

Once synthesized, 2-Chloro-3,6-difluorophenylacetonitrile serves as a versatile building block for more complex molecules. Its reactivity is primarily centered on the nitrile group and the aromatic ring.

Nitrile Group Functionalization Strategies

The nitrile group (-C≡N) is a highly versatile functional group that can be converted into a range of other functionalities, providing access to diverse molecular scaffolds.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | LiAlH₄ or Catalytic Hydrogenation (H₂/catalyst) | Primary Amine (-CH₂NH₂) libretexts.org |

| Hydrolysis (Partial) | H₂O, acid or base catalyst (controlled conditions) | Amide (-CONH₂) nih.gov |

| Hydrolysis (Complete) | H₂O, strong acid or base (harsher conditions) | Carboxylic Acid (-COOH) |

| Addition of Organometallics | Grignard Reagents (R-MgBr) followed by hydrolysis | Ketone (-C(O)R) |

These transformations allow the cyanomethyl moiety of 2-Chloro-3,6-difluorophenylacetonitrile to be elaborated into amines, amides, and carboxylic acids, which are key functional groups in many target molecules.

Selective Aromatic Functionalization

Modifying the substituted benzene ring of 2-Chloro-3,6-difluorophenylacetonitrile presents a significant synthetic challenge due to the presence of multiple substituents. The regiochemical outcome of any further substitution is dictated by the combined directing effects of the chloro, fluoro, and cyanomethyl groups.

A powerful strategy for achieving site-selective functionalization is transition-metal-catalyzed C-H activation. rsc.org In fluoroarenes, C-H bonds ortho to a fluorine atom are often more reactive towards metal centers, providing a handle for directed functionalization. acs.org For 2-Chloro-3,6-difluorophenylacetonitrile, the C-H bond at the C5 position is ortho to the fluorine at C6, making it a potential site for directed metalation and subsequent functionalization.

Methodologies like the Catellani reaction, which utilize a palladium catalyst in conjunction with norbornene, enable the selective functionalization at the ortho position of an aryl halide. researchgate.net Such a strategy could potentially be adapted to target the C5 position of the molecule, allowing for the introduction of new alkyl or aryl groups. However, achieving high selectivity remains a formidable challenge due to the complex electronic and steric environment of the polysubstituted ring. rsc.org

Multicomponent Reactions (MCRs) for 2-Chloro-3,6-difluorophenylacetonitrile Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is characterized by high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds efficiently. researchgate.net While specific MCRs for the direct synthesis of 2-chloro-3,6-difluorophenylacetonitrile are not extensively documented in readily available literature, the principles of MCRs can be applied to construct its core structure.

Several well-known MCRs are employed to create complex aromatic and heterocyclic compounds, demonstrating the potential for this strategy. nih.gov For instance, reactions like the Passerini and Bucherer–Bergs reactions are fundamental in generating α-acyloxy carboxamides and hydantoins, respectively, from simple precursors. nih.gov The Doebner reaction, another example, is utilized in the synthesis of quinolines from anilines, aldehydes, and pyruvic acid. nih.gov

A relevant example of an MCR involving a substituted benzaldehyde (B42025) is the four-component reaction of 2,6-dihalogen-substituted benzaldehydes with malononitrile (B47326) and cyclic amines, which yields 1,4-dihydropyridine-3,5-dicarbonitriles. researchgate.net This illustrates how a highly substituted aromatic aldehyde, a key structural feature of the target molecule, can participate in a one-pot reaction to form a complex heterocyclic structure. The versatility of MCRs suggests a potential pathway to the 2-chloro-3,6-difluorophenylacetonitrile scaffold could be designed, possibly involving a substituted o-chlorodifluorobenzene derivative, a cyanide source, and other components that could assemble the desired phenylacetonitrile (B145931) structure.

The table below summarizes various types of multicomponent reactions and the classes of compounds they produce, highlighting the broad applicability of this synthetic strategy.

| Multicomponent Reaction | Reactants | Product Class |

| Passerini Reaction | Isocyanide, Aldehyde (or Ketone), Carboxylic Acid | α-Acyloxy Carboxamides |

| Ugi Reaction | Isocyanide, Aldehyde (or Ketone), Amine, Carboxylic Acid | α-Acylamino Carboxamides |

| Bucherer–Bergs Reaction | Ketone (or Aldehyde), Ammonium (B1175870) Carbonate, Cyanide Source | Hydantoins |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinolines |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-Ketoester, Ammonia | Dihydropyridines |

Asymmetric Synthesis Considerations in Related Phenylacetonitriles

Asymmetric synthesis is a critical area of chemical research, particularly for the preparation of chiral molecules that may have applications in pharmaceuticals and materials science. When considering the asymmetric synthesis of phenylacetonitriles, where a chiral center could be introduced at the carbon atom bearing the nitrile group, several factors must be taken into account. The development of stereoselective methods for related compounds provides insight into potential strategies.

The successful asymmetric synthesis of molecules often relies on the use of chiral catalysts, such as metal complexes or organocatalysts. For example, the asymmetric hydrogenation of certain quinolines to produce chiral tetrahydroquinolines has been achieved using Brønsted acids as organocatalysts. mcgill.ca In these systems, the catalyst's structure, particularly the nature of its chiral backbone and acidic moiety, plays a crucial role in inducing enantioselectivity. mcgill.ca The electronic properties of the substituents on the phenyl ring can also significantly influence the reaction's efficiency and stereochemical outcome. mcgill.ca

In the context of other complex molecules, chiral vanadyl complexes have been used to catalyze the asymmetric 1,2-oxytrifluoromethylation of styrenes, demonstrating the utility of chiral metal catalysts in controlling stereochemistry in reactions involving substituted aromatic rings. nih.gov The steric and electronic nature of the substituents on the aromatic ring were found to impact both the chemical yield and the degree of asymmetric induction. nih.gov

Key considerations for developing an asymmetric synthesis for a substituted phenylacetonitrile would include:

Catalyst Selection: Identifying a suitable chiral catalyst (organocatalyst, transition metal complex, or enzyme) that can effectively control the stereochemistry of the bond formation at the α-carbon.

Substrate Control: The electronic and steric effects of the substituents on the phenyl ring (in this case, chloro and fluoro groups) can influence the interaction with the catalyst and affect enantioselectivity.

Reaction Conditions: Optimization of temperature, solvent, and pressure is often necessary to maximize both yield and enantiomeric excess.

The table below presents examples of asymmetric synthesis for compounds structurally related to phenylacetonitriles, highlighting the catalysts used and the enantioselectivities achieved.

| Target Molecule Class | Catalyst Type | Key Transformation | Achieved Enantiomeric Excess (ee) |

| 1,2,3,4-Tetrahydroquinoline-2-carboxylates | P-Chiral, N-Phosphoryl Sulfonamide Brønsted Acids | Biomimetic Transfer Hydrogenation | Not specified in provided text |

| Substituted Quinazolinones | Chiral Vanadyl Methoxide Complexes | Asymmetric 1,2-oxytrifluoromethylation of styrenes | Up to 91% ee |

| δ-substituted-β-keto esters | Not specified in provided text | Carboxyl-assisted site- and enantio-selective additions | Good enantioselectivities |

These examples underscore the importance of catalyst design and the careful consideration of substrate-catalyst interactions in achieving high levels of stereocontrol in the synthesis of complex chiral molecules.

Reaction Mechanisms and Reactivity of 2 Chloro 3,6 Difluorophenylacetonitrile

Influence of Halogen Substituents on Aromatic Ring Reactivity

The reactivity of the phenyl ring in 2-chloro-3,6-difluorophenylacetonitrile is significantly governed by the electronic and steric properties of its halogen substituents. The interplay between chlorine at the 2-position and fluorine atoms at the 3- and 6-positions dictates the electron density distribution and accessibility of the aromatic system.

Electronic Effects of Chlorine and Fluorine on the Phenyl Ring

The electronic influence of halogen substituents on a benzene (B151609) ring is a balance of two opposing effects: the inductive effect (-I) and the resonance effect (+R). quora.com

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine withdraw electron density from the phenyl ring through the sigma (σ) bond framework. vaia.com Fluorine is the most electronegative element, and therefore its inductive effect is stronger than that of chlorine. vaia.com This withdrawal of electrons deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. stackexchange.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. quora.com This donation of electron density increases the electron density at the ortho and para positions. The effectiveness of this resonance donation depends on the overlap between the p-orbitals of the carbon and the halogen. The overlap between the carbon 2p and fluorine 2p orbitals is more effective than the overlap between the carbon 2p and the larger chlorine 3p orbitals. stackexchange.com Consequently, fluorine has a stronger resonance effect than chlorine. khanacademy.org

Despite the electron-donating resonance effect, the powerful electron-withdrawing inductive effect is dominant for all halogens. stackexchange.com This results in a net deactivation of the aromatic ring. However, the stronger resonance contribution from fluorine makes fluorobenzene (B45895) more reactive towards electrophilic substitution than chlorobenzene. stackexchange.com In 2-chloro-3,6-difluorophenylacetonitrile, the cumulative inductive effect of three halogen atoms strongly deactivates the ring.

Comparison of Halogen Electronic Effects and Resulting Reactivity

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Ring | Relative Rate of Nitration (vs. Benzene=1) |

|---|---|---|---|---|

| -F | Strongest | Strongest (among halogens) | Deactivating | 0.11 stackexchange.com |

| -Cl | Strong | Weaker | Deactivating | 0.02 stackexchange.com |

Steric Hindrance and its Impact on Reaction Pathways

Steric hindrance, often referred to as the "ortho effect," arises from the spatial arrangement of atoms and can significantly influence reaction pathways. wikipedia.orglibretexts.org In the case of 2-chloro-3,6-difluorophenylacetonitrile, the substituents at positions 2 (chlorine) and 6 (fluorine) are ortho to the cyanomethyl group.

This arrangement creates considerable steric crowding around the benzylic carbon and the adjacent ring positions (C1). This physical blockage can impede the approach of reagents, particularly large electrophiles, to the ortho positions. libretexts.org Consequently, reactions that might otherwise occur at a position adjacent to a directing group are sterically hindered, often favoring reaction at the less crowded para position. libretexts.orgquora.com

Furthermore, significant steric hindrance from ortho substituents can force a functional group to twist out of the plane of the benzene ring. wikipedia.org This loss of coplanarity can inhibit resonance between the functional group and the ring, thereby altering the molecule's electronic properties and reactivity. wikipedia.org While the cyanomethyl group is relatively linear, the bulky ortho halogens can restrict its rotational freedom and influence its interaction with incoming reactants.

Reactivity of the Nitrile Functional Group in 2-Chloro-3,6-difluorophenylacetonitrile

The nitrile (-C≡N) group is a versatile functional group characterized by a strong carbon-nitrogen triple bond. Its reactivity is dominated by the electrophilic nature of the carbon atom.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. The powerful electron-withdrawing inductive effects of the chlorine and two fluorine atoms on the phenyl ring significantly enhance this electrophilicity. By pulling electron density away from the cyanomethyl group, the ring makes the nitrile carbon more electron-deficient and thus more reactive towards nucleophiles. The general reaction involves the attack of a nucleophile on the nitrile carbon, breaking one of the π-bonds and forming a new single bond, resulting in an imine anion intermediate which is typically protonated or undergoes further reaction.

Hydrolysis Mechanisms of the Nitrile Moiety

Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, which greatly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Following deprotonation and tautomerization, an amide is formed. Further hydrolysis of the amide under acidic conditions yields a carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia.

For 2-chloro-3,6-difluorophenylacetonitrile, the electron-withdrawing nature of the substituted ring would influence the rates of these hydrolysis reactions.

Metal Ion Binding Properties of the Nitrile Group in Related Compounds

The nitrile group can act as a ligand, coordinating with metal ions through the lone pair of electrons on the nitrogen atom. nih.gov Studies on various aromatic and aliphatic nitriles have demonstrated their ability to bind to metal centers, typically in an "end-on" (η¹) fashion, although side-on (η²) coordination is also possible. nih.gov

The strength of this interaction is dependent on both the metal ion and the electronic properties of the nitrile. For instance, kinetic studies have been performed on the binding of various nitriles to vanadium and molybdenum complexes. nih.govacs.org Research on the interaction of nitriles with meteoric metal ions has shown that Mg+(2S) binds nitriles more strongly and efficiently than Al+(1S). nih.gov This is attributed to the delocalization of the unpaired electron from Mg+ to the nitrile ligand via back-bonding. nih.gov The binding energy is typically strongest for the first ligand and diminishes as more nitrile ligands are sequentially added to the metal center. nih.gov

Binding Energies of Nitriles with Metal Ions

| Metal Ion Complex | Binding Energy (ΔE) in kcal/mol |

|---|---|

| Mg+(CH3CN) | 31.9 nih.gov |

| Al+(CH3CN) | 27.9 nih.gov |

| Mg+(C2H5CN) | 35.5 nih.gov |

| Al+(C2H5CN) | 31.4 nih.gov |

Data from computational modeling of metal ion interactions with simple nitriles. nih.gov

Nitrile Activation in Catalytic Processes

The activation of the nitrile group is a critical step in many of its transformations. For phenylacetonitriles, this typically involves enhancing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Several strategies for nitrile activation in catalytic processes have been documented for related compounds.

One prominent method involves the use of transition metal catalysts. In a process known as metal-ligand cooperation, a metal center can coordinate to the nitrogen atom of the nitrile. This coordination polarizes the C≡N bond, increasing the positive charge on the carbon atom and thus activating it for nucleophilic attack. For instance, rhenium pincer complexes have been shown to activate the C≡N triple bonds of various nitriles. nih.gov This activation is achieved through a reversible numberanalytics.comnih.gov-addition, leading to the formation of ketimido and enamido complexes. nih.gov

Computational studies on such systems suggest a stepwise activation pathway with relatively low activation barriers, which begins with the precoordination of the nitrile group to the metal center. nih.gov This mode of activation is relevant to catalytic processes like the Michael addition of benzyl (B1604629) cyanide derivatives to α,β-unsaturated esters and carbonyls. nih.gov

Another approach to nitrile activation is through Lewis acids, which can also coordinate to the lone pair of electrons on the nitrile nitrogen. This interaction similarly enhances the electrophilicity of the nitrile carbon.

The following table summarizes general catalytic systems used for the activation and transformation of nitriles, which could be hypothetically applied to 2-Chloro-3,6-difluorophenylacetonitrile.

| Catalyst Type | Activation Mechanism | Potential Subsequent Reactions |

| Transition Metal Pincer Complexes (e.g., Rhenium) | Metal-ligand cooperation, numberanalytics.comnih.gov-addition | Michael addition |

| Lewis Acids | Coordination to nitrile nitrogen | Nucleophilic addition |

| Cobalt Nanoparticles | Surface adsorption and activation | Hydrogenation to primary amines |

Investigation of Reaction Intermediates and Transition States

Identification of Transient Species in Reactions Involving 2-Chloro-3,6-difluorophenylacetonitrile

In metal-catalyzed reactions, the formation of metal-nitrile adducts is a common first step. As mentioned, with certain rhenium pincer complexes, the activation of nitriles leads to the formation of ketimido and enamido complexes, which have been observed and characterized. nih.gov The reversible formation of these species has been demonstrated through displacement reactions and temperature-dependent studies. nih.gov

During the hydrogenation of nitriles to primary amines, imine intermediates are formed. In the context of cobalt-catalyzed hydrogenation of benzonitrile, the formation of a primary imine is a key step. This intermediate can then be further hydrogenated to the primary amine. nih.gov However, it can also react with a primary amine to form a secondary imine, which upon hydrogenation leads to the formation of a secondary amine byproduct. nih.gov The selective formation of the primary amine depends on preventing the condensation reaction that forms the secondary imine. nih.gov

Mechanistic Elucidation of Rearrangement Reactions

While there is no specific information on the rearrangement reactions of 2-Chloro-3,6-difluorophenylacetonitrile, rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wiley-vch.de For a molecule like 2-Chloro-3,6-difluorophenylacetonitrile, hypothetical rearrangement reactions could be envisioned under specific conditions, but these are not documented.

For analogous aromatic compounds, reactions like the Claisen rearrangement have been studied in detail. For example, the enantioselective para-Claisen rearrangement of illicinole to (−)-illicinone A has been achieved using a chiral aluminum Lewis acid. nih.gov Mechanistic studies of such reactions can be complex, with possibilities including concerted nih.govnih.gov-sigmatropic rearrangements or stepwise pathways involving ionic or radical intermediates. nih.gov

Regioselectivity and Stereoselectivity in Transformations of 2-Chloro-3,6-difluorophenylacetonitrile

Factors Governing Regioselective Transformations

The regioselectivity of reactions involving substituted aromatic compounds like 2-Chloro-3,6-difluorophenylacetonitrile is governed by a combination of electronic and steric factors. numberanalytics.com The chlorine and fluorine atoms are electron-withdrawing through induction but electron-donating through resonance. Their positions on the phenyl ring will direct incoming electrophiles or nucleophiles to specific positions.

Electronic Effects: The electron-withdrawing nature of the halogen substituents deactivates the aromatic ring towards electrophilic substitution. The directing influence of these substituents would need to be considered in any potential reaction.

Steric Effects: The presence of substituents on the aromatic ring can sterically hinder attack at adjacent positions. The 2-chloro and 3,6-difluoro substitution pattern creates a sterically crowded environment around the phenyl ring, which would significantly influence the approach of reagents. numberanalytics.com

In reactions not involving the aromatic ring, such as those at the α-carbon of the acetonitrile (B52724) group, the electronic nature of the substituted phenyl ring would still play a role by influencing the acidity of the α-protons.

The following table outlines the key factors influencing regioselectivity in reactions of substituted phenylacetonitrile (B145931) analogs.

| Factor | Description |

| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents on the phenyl ring influences the reactivity of the ring and the acidity of the α-protons. numberanalytics.com |

| Steric Hindrance | The size of substituents on the aromatic ring and the attacking reagent can prevent reaction at certain positions. numberanalytics.com |

| Reaction Conditions | Temperature, solvent, and the nature of the catalyst can all influence the regiochemical outcome of a reaction. numberanalytics.com |

| Catalyst Control | The structure of the catalyst can play a crucial role in directing a reaction to a specific site on the molecule. numberanalytics.com |

Diastereoselective and Enantioselective Syntheses from 2-Chloro-3,6-difluorophenylacetonitrile Analogs

There is a lack of specific information on diastereoselective and enantioselective syntheses starting from 2-Chloro-3,6-difluorophenylacetonitrile. However, research on analogous compounds demonstrates the potential for stereocontrolled transformations.

For instance, the enantioselective synthesis of phenylalanine analogs has been achieved through the asymmetric hydrogenation of acetamidoacrylate derivatives derived from substituted benzaldehydes. nih.gov This suggests that if 2-Chloro-3,6-difluorophenylacetonitrile were converted to a suitable prochiral intermediate, asymmetric catalysis could potentially be used to generate chiral products.

In another example, the diastereoselective synthesis of substituted macrocyclic complexes has been achieved even from achiral or racemic starting materials. chemrxiv.org This was accomplished through stereochemical resolution during the chelation process, which was facilitated by the formation of an enolate stabilized by an aryl substituent. chemrxiv.org This principle could potentially be applied to derivatives of 2-Chloro-3,6-difluorophenylacetonitrile.

Applications of 2 Chloro 3,6 Difluorophenylacetonitrile As a Synthetic Intermediate

Building Block for Complex Organic Molecules

As a substituted phenylacetonitrile (B145931), 2-Chloro-3,6-difluorophenylacetonitrile possesses several reactive sites that make it a potential building block for more complex structures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems. The aromatic ring, activated by the fluorine and chlorine atoms, could be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups. The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. These characteristics position it as a versatile starting material for constructing intricate molecular architectures, though specific examples are not prevalent in the literature.

Precursor for Fluorinated Compound Synthesis

Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic properties. 2-Chloro-3,6-difluorophenylacetonitrile is inherently a fluorinated molecule and can serve as a precursor for other, more complex fluorinated compounds. The existing difluoro-substituted phenyl ring can be carried through multi-step syntheses, incorporating this key structural motif into larger molecules like potential pharmaceutical candidates or agrochemicals. The challenge often lies in the selective manipulation of other functional groups on the molecule without altering the fluorine substitutions.

Intermediate in the Synthesis of Specialty Chemicals and Materials

Specialty chemicals, which are produced for specific applications, often require unique building blocks. A molecule with the specific substitution pattern of 2-Chloro-3,6-difluorophenylacetonitrile could be a key intermediate in the synthesis of such materials. For example, the combination of halogens and a nitrile group could be advantageous in creating molecules for liquid crystals, polymers with specific thermal or electronic properties, or specialized dyes. The precise arrangement of substituents can be crucial for achieving the desired final properties of the material. However, published research explicitly detailing its use for these purposes is not available.

Scaffolds for Novel Chemical Structures (e.g., Pyrimidinones (B12756618), Quinolines)

While phenylacetonitriles are known precursors for certain heterocyclic systems, the direct synthesis of pyrimidinones and quinolines from 2-Chloro-3,6-difluorophenylacetonitrile is not a commonly documented pathway.

Quinolines: The synthesis of quinolines often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or the reaction of anilines with β-ketoesters (Combes synthesis). To use 2-Chloro-3,6-difluorophenylacetonitrile as a scaffold for quinolines, it would likely need to undergo significant prior functional group transformations to generate the necessary precursors for these classical cyclization reactions.

Pyrimidinones: The construction of a pyrimidinone ring typically requires a 1,3-dicarbonyl compound (or equivalent) and a source of urea or a related amidine. The nitrile group of 2-Chloro-3,6-difluorophenylacetonitrile could potentially be transformed into a component needed for the pyrimidinone core, but this would involve a multi-step synthetic sequence that is not described in the available literature.

Theoretical and Computational Chemistry Studies of 2 Chloro 3,6 Difluorophenylacetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net By approximating the electron density, DFT can provide valuable insights into the reactivity and behavior of chemical compounds like 2-Chloro-3,6-difluorophenylacetonitrile.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, plays a crucial role in elucidating reaction mechanisms that may be difficult to study experimentally. rsc.orgbris.ac.uk For a molecule such as 2-Chloro-3,6-difluorophenylacetonitrile, DFT calculations can be employed to model various potential reaction pathways, for instance, in nucleophilic aromatic substitution (SNAr) reactions. These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies.

By mapping the potential energy surface, researchers can identify the most energetically favorable reaction pathway. For example, in a hypothetical reaction, DFT could be used to calculate the activation energies for different potential transition states, thereby predicting the most likely mechanism.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of 2-Chloro-3,6-difluorophenylacetonitrile

| Assumed Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack at C2 | TS1 | 25.4 |

| Nucleophilic attack at C3 | TS2 | 35.1 |

| Nucleophilic attack at C6 | TS3 | 28.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Molecular Orbitals (HOMO/LUMO) and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. wuxiapptec.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

For 2-Chloro-3,6-difluorophenylacetonitrile, DFT calculations can predict the energies of these orbitals and their spatial distribution. This information helps in identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack. For instance, the LUMO is often localized on the aromatic ring, indicating that this is a likely site for nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Energies for 2-Chloro-3,6-difluorophenylacetonitrile

| Molecular Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 6.62 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational changes and intermolecular interactions of molecules like 2-Chloro-3,6-difluorophenylacetonitrile. tandfonline.combohrium.comnih.gov

Conformational Analysis: The acetonitrile (B52724) side chain in 2-Chloro-3,6-difluorophenylacetonitrile can rotate, leading to different spatial arrangements or conformations. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. worldscientific.comcwu.educhemistrysteps.comlibretexts.orgacs.org

Intermolecular Interactions: MD simulations are particularly useful for studying how a molecule interacts with its environment, such as a solvent or a biological receptor. tandfonline.combohrium.com For 2-Chloro-3,6-difluorophenylacetonitrile, simulations in a solvent like water or an organic solvent can reveal details about solvation shells and the nature of solute-solvent interactions.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the reactivity of new or untested compounds.

For a class of compounds including 2-Chloro-3,6-difluorophenylacetonitrile, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a particular reaction. The descriptors used in such a model could be derived from computational chemistry calculations and might include electronic properties (e.g., HOMO/LUMO energies, atomic charges) and steric properties (e.g., molecular volume, surface area). The development of a robust QSRR model typically involves statistical methods like multiple linear regression or machine learning algorithms. tubitak.gov.trtubitak.gov.trresearchgate.net

Illustrative Data Table: Descriptors for a Hypothetical QSRR Model

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Reactivity (log k) |

| Analog 1 | -7.90 | -1.30 | 3.5 | 2.1 |

| Analog 2 | -8.10 | -1.15 | 4.2 | 2.5 |

| 2-Chloro-3,6-difluorophenylacetonitrile | -7.85 | -1.23 | 3.8 | 2.3 |

| Analog 3 | -7.75 | -1.40 | 3.1 | 1.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Chloro 3,6 Difluorophenylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Chloro-3,6-difluorophenylacetonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

One-dimensional NMR spectra—proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F)—are fundamental for the initial structural verification and purity analysis of the compound.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals: one for the benzylic methylene (B1212753) protons (-CH₂CN) and another for the aromatic protons. The methylene protons would likely appear as a singlet around 4.0 ppm, though potential coupling to the ortho fluorine atom could induce a small splitting (doublet). The aromatic region would display two signals corresponding to the protons at the C4 and C5 positions. These protons would appear as complex multiplets due to mutual (ortho) coupling and coupling to the adjacent fluorine atoms (H-F coupling).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals include the nitrile carbon (-C≡N) around 115-120 ppm, the methylene carbon (-CH₂) near 20-30 ppm, and six distinct signals for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (Cl, F). Furthermore, the carbon signals will exhibit splitting due to coupling with directly attached and nearby fluorine atoms (C-F coupling), which is a key diagnostic feature.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms at the C3 and C6 positions. Each signal would be split into a multiplet due to coupling with the adjacent aromatic protons.

Purity assessment is achieved by integrating the ¹H NMR signals to confirm the correct proton ratios and by identifying any extraneous peaks that would indicate the presence of solvents or impurities.

Table 1: Predicted NMR Spectral Data for 2-Chloro-3,6-difluorophenylacetonitrile

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 7.2 - 7.6 | Multiplet | Aromatic CH (2H) |

| ¹H | ~ 4.0 | Singlet or Doublet | Methylene CH₂ (2H) |

| ¹³C | ~ 130 - 160 (with C-F coupling) | Multiplets | Aromatic C-F, C-Cl (4C) |

| ¹³C | ~ 110 - 130 (with C-F coupling) | Multiplets | Aromatic C-H, C-CH₂CN (2C) |

| ¹³C | ~ 115 - 120 | Singlet | Nitrile CN (1C) |

| ¹³C | ~ 20 - 30 | Singlet | Methylene CH₂ (1C) |

| ¹⁹F | Specific to reference | Multiplet | Aromatic C-F (2F) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular framework. thegoodscentscompany.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Chloro-3,6-difluorophenylacetonitrile, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their ortho relationship on the phenyl ring. google.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. nih.gov It would show a correlation peak between the methylene proton signal and the methylene carbon signal. It would also definitively link the two aromatic proton signals to their respective carbon signals in the ¹³C spectrum. google.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for identifying quaternary (non-protonated) carbons. nih.gov For this molecule, HMBC would be expected to show correlations from the methylene protons to the nitrile carbon, the ipso-carbon (C1), and the two ortho-carbons (C2-Cl and C6-F). The aromatic protons would show correlations to neighboring carbons, helping to assign all aromatic carbon signals definitively. google.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Chloro-3,6-difluorophenylacetonitrile would exhibit several key absorption bands. The most prominent and diagnostically useful band is the sharp, intense absorption corresponding to the nitrile (C≡N) stretching vibration, typically found in the 2240-2260 cm⁻¹ region. Other important absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methylene group (2850-2960 cm⁻¹), aromatic C=C stretching vibrations (1400-1600 cm⁻¹), and strong bands corresponding to the C-F and C-Cl stretches (typically in the 1000-1300 cm⁻¹ and 600-800 cm⁻¹ regions, respectively).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also typically strong in the Raman spectrum. Aromatic ring vibrations often give rise to strong and sharp Raman signals, making it a useful technique for analyzing the substituted benzene (B151609) ring system.

Table 2: Predicted Vibrational Frequencies for 2-Chloro-3,6-difluorophenylacetonitrile

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3050 - 3150 |

| C-H Stretch | Methylene (-CH₂) | 2850 - 2960 |

| C≡N Stretch | Nitrile | 2240 - 2260 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-F Stretch | Aryl-Fluoride | 1100 - 1300 |

| C-Cl Stretch | Aryl-Chloride | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 2-Chloro-3,6-difluorophenylacetonitrile (C₈H₄ClF₂N), HRMS can confirm the molecular formula by matching the measured accurate mass to the calculated theoretical mass. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as two peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having roughly one-third the intensity of the M⁺ peak. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for analyzing complex mixtures. In the context of synthesizing 2-Chloro-3,6-difluorophenylacetonitrile, GC-MS could be used to monitor the reaction progress, identify byproducts, and assess the purity of the final product by separating it from starting materials and other impurities before mass analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of 2-Chloro-3,6-difluorophenylacetonitrile, particularly for its identification and the detection of non-volatile impurities. The methodology couples the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical application, a reversed-phase LC system would be used to separate the compound from its matrix. The analyte then enters the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, which is well-suited for polar organic molecules. ESI generates charged molecular ions from the analyte, which are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). For 2-Chloro-3,6-difluorophenylacetonitrile (molecular formula C₈H₄ClF₂N), the expected molecular weight is approximately 187.58 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. nih.gov The technique is also invaluable for identifying byproducts and degradation products in synthesis batches. researchgate.netpnrjournal.com

Table 1: Illustrative LC-MS Parameters for Analysis

| Parameter | Value/Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ | m/z 188.0075 |

| Capillary Voltage | 3.5 kV |

| Fragmentor Voltage | 120 V |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within 2-Chloro-3,6-difluorophenylacetonitrile and for quantitative analysis. The molecule contains a substituted benzene ring, which acts as a chromophore. The absorption of UV radiation by this aromatic system results in π → π* electronic transitions.

The presence of chlorine and fluorine substituents, along with the cyanomethyl group, on the benzene ring influences the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax). A UV-Vis spectrum, typically recorded in a solvent like acetonitrile or ethanol, would show characteristic absorption bands in the UV region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a straightforward and effective method for determining the concentration of 2-Chloro-3,6-difluorophenylacetonitrile in solutions, provided a calibration curve is established.

Table 2: Expected UV-Vis Absorption Data

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π* (E2-band) | 210 - 240 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. To perform this analysis on 2-Chloro-3,6-difluorophenylacetonitrile, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

This technique provides unambiguous data on bond lengths, bond angles, and torsion angles within the molecule. nih.gov It also reveals intermolecular interactions, such as halogen bonding or π-stacking, which dictate how the molecules pack together in the crystal lattice. researchgate.net This information is fundamental to understanding the compound's physical properties and its interactions in a solid-state environment. While specific crystal data for 2-Chloro-3,6-difluorophenylacetonitrile is not publicly available, the table below illustrates the type of parameters that would be obtained from such a study, based on analyses of similar small organic molecules. nih.govresearchgate.net

Table 3: Representative X-ray Crystallography Data Parameters

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a = 5.1 Å, b = 18.2 Å, c = 8.9 Å |

| Volume (V) | The volume of the unit cell. | ų |

| Calculated Density (Dx) | The theoretical density of the crystal. | g/cm³ |

| Bond Lengths | The distance between atomic nuclei. | C-Cl, C-F, C-C, C≡N (in Å) |

| Bond Angles | The angle between three connected atoms. | F-C-C, Cl-C-C, C-C-CN (in °) |

Chromatographic Separation and Purification Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity and performing quantitative analysis of 2-Chloro-3,6-difluorophenylacetonitrile. A reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. 2-Chloro-3,6-difluorophenylacetonitrile, being a moderately polar molecule, would be eluted with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. A UV detector is commonly used to monitor the column effluent, as the aromatic ring provides strong UV absorbance. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area is compared against a calibration curve generated from standards of known concentration. researchgate.net

Table 4: Typical RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient; Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, typically 3-10 min |

Column Chromatography for Compound Isolation and Purification

Column chromatography is a fundamental and widely used preparative technique for the isolation and purification of 2-Chloro-3,6-difluorophenylacetonitrile from crude reaction mixtures. This method separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase percolates through it.

For this compound, normal-phase chromatography is a common choice. Silica (B1680970) gel is used as the polar stationary phase, and a non-polar mobile phase, or eluent—typically a mixture of solvents like hexanes and ethyl acetate—is used. The crude mixture is loaded onto the top of the column, and the eluent is passed through. Less polar compounds travel down the column more quickly, while more polar compounds are retained more strongly by the silica gel. By gradually increasing the polarity of the eluent, compounds can be selectively eluted and collected in separate fractions. The purity of these fractions is then typically assessed by a more sensitive technique like HPLC or Thin-Layer Chromatography (TLC).

Table 5: General Parameters for Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 95:5) |

| Loading Method | Dry loading with silica or direct liquid loading |

| Fraction Collection | Manual or automated fraction collector |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Future Research Directions and Unexplored Avenues for 2 Chloro 3,6 Difluorophenylacetonitrile

Development of Greener Synthetic Pathways

The chemical industry is increasingly focusing on sustainable and environmentally friendly processes. chemistryjournals.netnih.gov For a compound like 2-Chloro-3,6-difluorophenylacetonitrile, developing greener synthetic routes is a critical first step. Traditional methods for synthesizing arylacetonitriles often involve harsh reagents and generate significant waste. Future research should prioritize the development of synthetic pathways that adhere to the principles of green chemistry. frontiersin.org This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency. chemistryjournals.net

Key areas for investigation include:

Catalytic Systems: Exploring novel catalysts that can facilitate the synthesis with higher atom economy and lower environmental impact.

Alternative Solvents: Investigating the use of greener solvents such as water, ionic liquids, or supercritical fluids to replace traditional volatile organic compounds. chemistryjournals.net

Renewable Feedstocks: While challenging for a highly functionalized aromatic compound, exploring routes that utilize renewable starting materials could be a long-term goal.